molecular formula C13H14N2O3S B2799575 7-(furan-2-yl)-4-(1,2-oxazole-5-carbonyl)-1,4-thiazepane CAS No. 1788681-29-7

7-(furan-2-yl)-4-(1,2-oxazole-5-carbonyl)-1,4-thiazepane

Cat. No.: B2799575
CAS No.: 1788681-29-7
M. Wt: 278.33
InChI Key: USVDLWGEZLFSMB-UHFFFAOYSA-N
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Description

“7-(furan-2-yl)-4-(1,2-oxazole-5-carbonyl)-1,4-thiazepane” is a complex organic compound that features a unique combination of furan, oxazole, and thiazepane rings. These types of compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(furan-2-yl)-4-(1,2-oxazole-5-carbonyl)-1,4-thiazepane” would likely involve multi-step organic synthesis techniques. Typical steps might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the oxazole ring: This might involve the cyclization of an amino alcohol with a carboxylic acid derivative.

    Formation of the thiazepane ring: This could involve the cyclization of a thioamide with a halogenated precursor.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis techniques, often optimizing for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions could target the oxazole ring, potentially leading to the formation of amino alcohols.

    Substitution: Substitution reactions might occur at various positions on the rings, depending on the presence of leaving groups and the reaction conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could yield amino alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it could be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, it might be explored as a potential drug candidate, particularly if it shows activity against specific biological targets.

Industry

In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “7-(furan-2-yl)-4-(1,2-oxazole-5-carbonyl)-1,4-thiazepane” would depend on its specific biological activity. For example, if it acts as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    7-(furan-2-yl)-4-(1,2-oxazole-5-carbonyl)-1,4-thiazepane: might be compared with other heterocyclic compounds that contain furan, oxazole, or thiazepane rings.

  • Examples include furan-2-carboxylic acid , oxazole-5-carboxylic acid , and 1,4-thiazepane-3-carboxylic acid .

Uniqueness

The uniqueness of “this compound” lies in its combination of three different heterocyclic rings, which might confer unique chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c16-13(11-3-5-14-18-11)15-6-4-12(19-9-7-15)10-2-1-8-17-10/h1-3,5,8,12H,4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVDLWGEZLFSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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